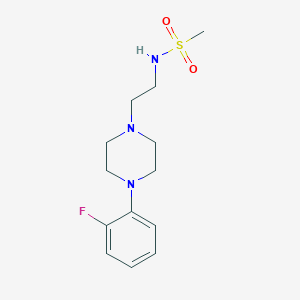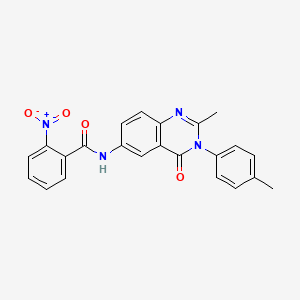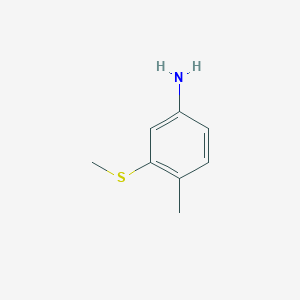![molecular formula C22H23NO6S2 B2372772 3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946348-53-4](/img/structure/B2372772.png)
3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide, also known as Compound X, is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies, including its use in the treatment of certain diseases and disorders.
Applications De Recherche Scientifique
Organic Electronics and Conductive Polymers
Electroactive Materials:3,4-Dimethoxythiophene (DMOT): , a monomer synthesized from the ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride, serves as a precursor for various applications. It plays a crucial role in the development of electroactive materials used in organic electronics. These materials find applications in organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). DMOT’s π-conjugated structure allows for efficient charge transport, making it valuable in these electronic devices .
Conductive Polymers: DMOT can be trans-esterified to form 3,4-ethylenedioxythiophene (EDOT) . EDOT, when polymerized, produces poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT is a conductive polymer with applications in flexible and transparent electrodes, sensors, and electrochromic devices. Its high electrical conductivity and environmental stability make it an attractive choice for various electronic applications .
Photoinduced Energy Transfer Studies
N2S2-N4 Porphyrin Dyads: Researchers use DMOT as a building block in the synthesis of N2S2-N4 porphyrin dyads . These dyads consist of a porphyrin core linked to DMOT. By studying the photoinduced energy transfer between the porphyrin and DMOT moieties, scientists gain insights into energy transfer mechanisms. These investigations contribute to the design of efficient light-harvesting systems and photovoltaic devices .
Neurotransmitter Analog
3,4-Dimethoxyphenethylamine (DMPEA): DMOT shares structural similarities with 3,4-dimethoxyphenethylamine (DMPEA) , an analogue of the neurotransmitter dopamine. In DMPEA, the hydroxy groups at positions 3 and 4 of the phenethylamine backbone are replaced by methoxy groups. While DMPEA itself has psychoactive properties, its structural resemblance to dopamine makes it relevant for studying neurotransmitter interactions and receptor binding .
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S2/c1-27-16-7-9-17(10-8-16)31(25,26)21(20-5-4-12-30-20)14-23-22(24)15-6-11-18(28-2)19(13-15)29-3/h4-13,21H,14H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIJQIFFJPSUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)




![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)
![(Z)-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372699.png)
![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)
![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)
![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)